5-(5-Bromopyridin-3-yl)morpholin-3-one
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Overview
Description
5-(5-Bromopyridin-3-yl)morpholin-3-one is an organic compound with the molecular formula C10H11BrN2O2. It is characterized by the presence of a bromopyridine moiety attached to a morpholinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)morpholin-3-one typically involves the bromination of pyridine followed by the formation of the morpholinone ring. One common method includes the reaction of 5-bromopyridine with morpholine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The morpholinone ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyridin-3-yl)morpholin-3-one
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridine-3-boronic acid
Uniqueness
5-(5-Bromopyridin-3-yl)morpholin-3-one is unique due to its specific combination of the bromopyridine and morpholinone moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-6(2-11-3-7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
IHTHIPQSKCMVME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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